3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid
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Overview
Description
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with a propanoic acid group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid can be achieved through several methods. One common approach involves the reaction of naphthalene derivatives with propanoic acid under specific conditions. For instance, the reaction can be carried out in methanol under reflux conditions, which typically completes in about 10 minutes . Another method involves the use of ethanol-water mixtures at reflux, although this may result in lower yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization and column chromatography are often employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes. Substitution reactions can introduce various functional groups into the naphthalene ring .
Scientific Research Applications
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3
Uniqueness
Its specific arrangement of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13(10)16/h1-4,10H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTDPYMLZXRSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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